![molecular formula C14H19BrN2O2 B1592963 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-30-3](/img/structure/B1592963.png)
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . It is a derivative of benzodiazepine, a class of compounds known for their wide range of pharmacological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a bromine atom at the 7th position of the benzodiazepine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Bromination: The final step involves the bromination of the benzodiazepine ring at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodiazepines can be obtained.
Deprotected Benzodiazepine: Removal of the Boc group yields the free amine derivative of the benzodiazepine.
Scientific Research Applications
Medicinal Chemistry Applications
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Antidepressant and Anxiolytic Activities
- Research indicates that benzodiazepine derivatives exhibit significant antidepressant and anxiolytic effects. The structural modifications provided by the Boc (tert-butoxycarbonyl) group and bromine substitution enhance the pharmacological profile of this compound.
- A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy in animal models for anxiety disorders, suggesting potential therapeutic applications for 4-Boc-7-Bromo derivatives in treating anxiety and depression .
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Neuroprotective Effects
- Compounds within the benzodiazepine family have been studied for neuroprotective properties. Preliminary data suggest that 4-Boc-7-Bromo may protect neuronal cells from oxidative stress and apoptosis.
- A case study involving neuroprotection highlighted that certain benzodiazepines could inhibit apoptotic pathways in neurodegenerative diseases .
Pharmacological Research
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GABA Receptor Modulation
- Benzodiazepines are known to act as positive allosteric modulators of GABA_A receptors. The presence of the bromine atom in 4-Boc-7-Bromo may enhance binding affinity to these receptors.
- Experimental data from receptor binding assays indicate that modifications at the 7-position can significantly influence the compound's activity at GABA_A receptors .
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Anticancer Properties
- Emerging research has explored the anticancer potential of benzodiazepine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving GABA_A receptor modulation.
- A specific investigation into a related compound showed promising results against various cancer cell lines, indicating a potential avenue for further exploration with 4-Boc-7-Bromo .
Synthetic Chemistry Applications
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Synthesis of Novel Compounds
- The compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its structural characteristics allow for further functionalization and derivatization.
- A synthesis pathway outlined in recent literature describes how starting from 4-Boc-7-Bromo can lead to the development of new derivatives with enhanced biological activities .
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Reactions with Electrophiles
- The presence of the bromine atom makes this compound a suitable candidate for electrophilic substitution reactions, facilitating the introduction of various functional groups.
- Researchers have documented successful reactions where 4-Boc-7-Bromo was used to synthesize other valuable compounds through electrophilic aromatic substitution .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways
Mechanism of Action
The mechanism of action of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is not well-documented. based on its structural similarity to other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter GABA by binding to the GABA-A receptor, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be compared with other benzodiazepine derivatives such as:
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine:
The presence of both the Boc protecting group and the bromine atom in this compound makes it a unique and versatile intermediate in organic synthesis.
Biological Activity
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS Number: 886364-30-3) is a synthetic compound belonging to the benzodiazepine class. It possesses a unique structure that contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19BrN2O2
- Molecular Weight : 327.22 g/mol
- IUPAC Name : tert-butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
- Purity : 97%
The compound is characterized by a pale-yellow to yellow-brown solid form and has been synthesized using various methods including palladium-catalyzed reactions .
Neuropharmacological Effects
Benzodiazepines are known for their neuropharmacological effects, primarily as anxiolytics and sedatives. The structural modifications in this compound may influence its interaction with GABA receptors. Compounds in this class typically enhance GABAergic neurotransmission leading to anxiolytic effects. Studies suggest that similar benzodiazepines can effectively reduce anxiety in animal models at low doses .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antiviral Activity : Tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives have demonstrated significant inhibitory effects against HIV replication by targeting reverse transcriptase . This suggests potential antiviral applications for similar structures.
- Analgesic Effects : Research on other benzodiazepine derivatives has shown analgesic properties in animal models. For instance, compounds exhibiting similar structural motifs have been tested for pain relief efficacy in various assays .
- Antipsychotic Activity : Some benzodiazepines have been evaluated for their antipsychotic potential. A study highlighted a derivative showing comparable efficacy to clozapine in treating psychotic disorders .
The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors:
- GABA Receptor Modulation : Enhances GABA-A receptor activity leading to increased inhibitory neurotransmission.
- Serotonin Receptor Interaction : Some benzodiazepines also affect serotonin receptors which may contribute to their anxiolytic effects.
Properties
IUPAC Name |
tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVPYZXTUZWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649620 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-30-3 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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